![molecular formula C18H18N2O5S B3020449 3,4,5-trimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 391218-23-8](/img/structure/B3020449.png)
3,4,5-trimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide
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Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “3,4,5-trimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide”, a related compound, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides, was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Scientific Research Applications
- Application : Some derivatives of this compound, such as 3,3′,4,5′-tetramethoxy- and 3,4′,5-trimethoxy-substituted analogs, have shown anti-inflammatory effects. They suppress inflammation by inhibiting MAPK and NF-κB signaling pathways .
- Application : Researchers have used similar TMP-containing compounds in the synthesis of novel copolymers. These materials exhibit interesting optical and electrochemical properties .
- Application : Chemists have employed this compound in the synthesis of complex molecules. For example, it has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Anti-Inflammatory Activity
Materials Science
Organic Synthesis
properties
IUPAC Name |
3,4,5-trimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-22-11-6-5-7-14-15(11)19-18(26-14)20-17(21)10-8-12(23-2)16(25-4)13(9-10)24-3/h5-9H,1-4H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCKPDXEVCBKPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
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